molecular formula C19H18N2O2S2 B3915263 2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 6141-50-0

2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B3915263
CAS No.: 6141-50-0
M. Wt: 370.5 g/mol
InChI Key: DWIPDAZMJJOBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(allylthio)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is 370.08097017 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

11-(4-methoxyphenyl)-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S2/c1-3-11-24-19-20-17-16(14-5-4-6-15(14)25-17)18(22)21(19)12-7-9-13(23-2)10-8-12/h3,7-10H,1,4-6,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIPDAZMJJOBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=C)SC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366053
Record name ZINC02479267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-50-0
Record name ZINC02479267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of thienopyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Mechanism of Action : It is believed that the compound interferes with cell cycle regulation and induces apoptosis in cancer cells.
  • Case Studies : Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Bacterial Inhibition : Preliminary tests suggest effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.
  • Research Findings : Studies have reported significant inhibition zones in bacterial cultures treated with thienopyrimidine derivatives .

Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor:

  • Target Enzymes : It has been tested against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Findings : In vitro assays indicate that the compound can effectively inhibit these enzymes, suggesting anti-inflammatory properties .

Neuroprotective Effects

Recent studies have suggested neuroprotective effects attributed to thienopyrimidine compounds:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Applications : They could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

The unique properties of this compound extend to material science:

Organic Electronics

The structural characteristics of thienopyrimidines make them suitable for applications in organic electronics:

  • Conductivity Studies : Research into the electrical properties suggests potential use in organic semiconductors.
  • Device Fabrication : The compound could be incorporated into devices like organic light-emitting diodes (OLEDs) due to its favorable electronic properties .

Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAnticancer agentsCytotoxicity against cancer cell lines
Antimicrobial agentsEffective against Gram-positive bacteria
PharmacologyEnzyme inhibitorsInhibition of COX and LOX
Neuroprotective agentsProtection against oxidative stress
Material ScienceOrganic electronicsPotential use in OLEDs and organic semiconductors

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on modifying reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and monitoring intermediates via LC-MS or NMR. For example, thiol-ene "click" chemistry (commonly used in thieno[2,3-d]pyrimidinone derivatives) can enhance regioselectivity . Purity validation requires HPLC with photodiode array detection (PDA) to confirm the absence of byproducts like unreacted mercapto intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons in the cyclopenta-thienopyrimidinone core, focusing on deshielded signals from the allylsulfanyl and 4-methoxyphenyl groups .
  • HRMS : Confirm molecular weight (C18H18N2O2S2) with <5 ppm error.
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) stretches to rule out oxidation artifacts .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Use a tiered solvent system (DMSO, PBS, ethanol) with dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via UPLC. Adjust pH or use cyclodextrin complexes if degradation exceeds 10% .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish target-specific effects from nonspecific toxicity.
  • Off-Target Screening : Employ chemoproteomics (e.g., thermal shift assays) to identify unintended protein interactions .
  • Theoretical Framework : Apply kinetic modeling (e.g., Cheng-Prusoff equation) to differentiate competitive vs. noncompetitive inhibition mechanisms .

Q. What computational strategies are suitable for predicting this compound’s binding affinity?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., cyclin-dependent kinases due to the pyrimidinone scaffold).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2.0 Å).
  • QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs (e.g., CAS 132605-19-7) .

Q. How to design SAR studies for derivatives targeting improved metabolic stability?

  • Methodological Answer :

  • Structural Modifications : Replace the allylsulfanyl group with metabolically stable bioisosteres (e.g., methylsulfonyl) .
  • In Vitro Metabolism : Use liver microsomes + CYP450 inhibitors to identify major metabolic pathways.
  • Theoretical Basis : Align modifications with Lipinski’s Rule of Five to maintain drug-likeness .

Q. What environmental impact assessment methods apply to this compound?

  • Methodological Answer :

  • Fate Analysis : Use OECD 308 guidelines to study biodegradation in water-sediment systems.
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC50) and Aliivibrio fischeri (bioluminescence inhibition) .
  • Theoretical Integration : Apply the USEtox model to predict freshwater ecotoxicity potential .

Methodological & Theoretical Framework Questions

Q. How to align experimental design with a theoretical framework (e.g., enzyme inhibition hypotheses)?

  • Methodological Answer :

  • Hypothesis Formulation : Start with literature-derived mechanisms (e.g., ATP-binding site competition in kinases).
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate via structural analogs (e.g., CAS 38201-61-5) .
  • Data Interpretation : Use Bayesian statistics to quantify evidence for/against the hypothesis .

Q. What strategies address replication challenges in pharmacological studies of this compound?

  • Methodological Answer :

  • Standardization : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for protocols and raw data.
  • Collaborative Validation : Partner with independent labs to repeat key assays (e.g., IC50 determinations) .
  • Error Analysis : Report confidence intervals and effect sizes instead of p-values alone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 2
2-(ALLYLSULFANYL)-3-(4-METHOXYPHENYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.